molecular formula C11H9FO3 B2556410 1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid CAS No. 1342013-55-1

1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No. B2556410
CAS RN: 1342013-55-1
M. Wt: 208.188
InChI Key: NJPHILUDRZPXMO-UHFFFAOYSA-N
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Description

The compound is a carboxylic acid derivative with a fluorophenyl group and a cyclobutane ring. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of the fluorophenyl group suggests that this compound may have unique properties due to the electronegativity of fluorine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a cyclobutane ring attached to a carboxylic acid group and a fluorophenyl group. The exact structure would depend on the positions of these groups on the cyclobutane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxylic acid group) would influence its properties .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of an aryl or vinyl boronate with an aryl or vinyl halide or triflate2-Fluorophenylboronic acid serves as an essential boron reagent in SM coupling reactions, enabling the synthesis of diverse biaryl compounds and functionalized molecules .

Hydromethylation of Alkenes

In a recent study, researchers reported the catalytic protodeboronation of alkyl boronic esters using a radical approach. This method allows for the formal anti-Markovnikov hydromethylation of alkenes. By pairing protodeboronation with a Matteson–CH₂–homologation, they achieved valuable alkene functionalization. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating the versatility of this transformation .

Total Synthesis of Natural Products

The protodeboronation of pinacol boronic esters has been employed in the formal total synthesis of natural products. For instance:

Functional Group Transformations

The boron moiety in 2-fluorophenylboronic acid can be converted into various functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). The stability of pinacol boronic esters makes them attractive for such chemical modifications .

Drug Discovery and Medicinal Chemistry

Boron-containing compounds play a crucial role in drug discovery. Researchers explore boronic acids and esters as potential drug candidates due to their unique reactivity and pharmacological properties. 2-fluorophenylboronic acid could serve as a starting point for designing novel drugs .

Materials Science and Catalysis

Boron-based materials find applications in catalysis, sensors, and electronic devices. While 2-fluorophenylboronic acid itself may not be widely used in these areas, its derivatives and related compounds contribute to advancements in materials science .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a pharmaceutical, it would interact with biological systems in a specific way to exert its effects .

Safety and Hazards

As with any chemical compound, handling “1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

1-(2-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPHILUDRZPXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

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